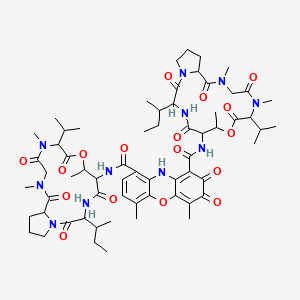
Desaminoactinomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desaminoactinomycin C is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic elements
Preparation Methods
The synthesis of Desaminoactinomycin C involves multiple steps, including the formation of the tetrazabicyclo[14.3.0]nonadecan core and the subsequent attachment of the phenoxazine moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride to convert them into alcohols.
Substitution: The compound’s structure allows for substitution reactions, particularly at the phenoxazine moiety, where electrophilic aromatic substitution can occur using reagents like halogens or nitrating agents.
Scientific Research Applications
Desaminoactinomycin C has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Desaminoactinomycin C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to Desaminoactinomycin C include other tetrazabicyclo[14.3.0]nonadecan derivatives and phenoxazine-based compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
CAS No. |
23067-37-0 |
|---|---|
Molecular Formula |
C64H89N11O17 |
Molecular Weight |
1284.5 g/mol |
IUPAC Name |
1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C64H89N11O17/c1-17-31(7)43-61(86)74-25-19-21-38(74)59(84)70(13)27-40(76)72(15)49(29(3)4)63(88)90-35(11)45(57(82)66-43)68-55(80)37-24-23-33(9)53-47(37)65-48-42(52(79)51(78)34(10)54(48)92-53)56(81)69-46-36(12)91-64(89)50(30(5)6)73(16)41(77)28-71(14)60(85)39-22-20-26-75(39)62(87)44(32(8)18-2)67-58(46)83/h23-24,29-32,35-36,38-39,43-46,49-50,65H,17-22,25-28H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
InChI Key |
ZEMWHSHZXZVIBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
Synonyms |
desaminoactinomycin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
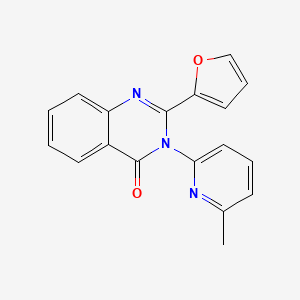
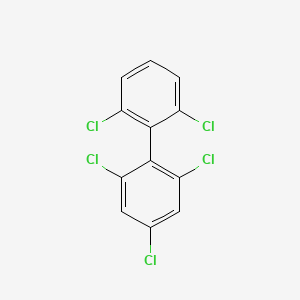
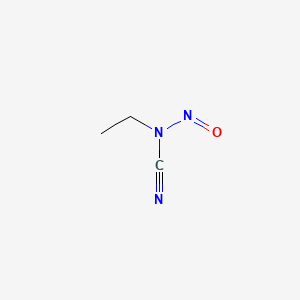
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
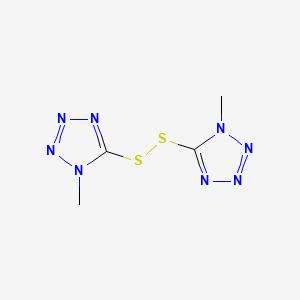
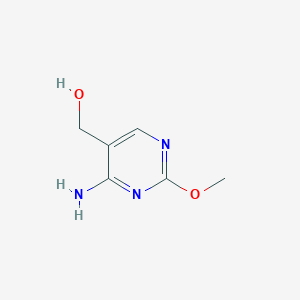
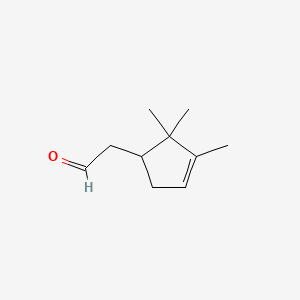


![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)



